
3-(2-Chloroacetamido)naphthalene-2-carboxylic acid
Overview
Description
3-(2-Chloroacetamido)naphthalene-2-carboxylic acid (CAAN) is an organic compound with a unique chemical structure that has a wide range of applications in scientific research. It is a colorless solid that is soluble in water and can be synthesized through a variety of methods. CAAN has been used in numerous studies to investigate its biochemical and physiological effects, as well as its mechanism of action. In addition, it has been utilized in laboratory experiments to explore its advantages and limitations.
Scientific Research Applications
Chemical Synthesis and Material Science
- A New Route for Manufacture of 3-Cyano-1-naphthalenecarboxylic Acid : This study presents an improved synthetic route for 3-Cyano-1-naphthalenecarboxylic acid, an intermediate for tachykinin receptor antagonists, highlighting its relevance in pharmaceutical manufacturing (Ashworth et al., 2003).
- Synthesis of MIL-102, a Chromium Carboxylate Metal-Organic Framework : Research on MIL-102 demonstrates its potential in gas storage and separation, showcasing applications in clean energy and environmental remediation (Surblé et al., 2006).
Analytical Chemistry Applications
- Highly Reactive Ultraviolet and Fluorescent Labelling Agent for Carboxylic Acids : The development of a labelling agent for carboxylic acids emphasizes advancements in analytical methodologies, particularly for detecting carboxylic acids in biological samples (Yasaka et al., 1990).
Environmental Studies
- Anaerobic Degradation of Polycyclic Aromatic Hydrocarbons (PAHs) : Research into the anaerobic degradation pathways of PAHs, like naphthalene, sheds light on natural remediation processes for these contaminants in groundwater, with implications for environmental cleanup strategies (Meckenstock et al., 2004).
Biodegradation and Environmental Remediation
- Evidence for Aromatic Ring Reduction in the Biodegradation Pathway of Carboxylated Naphthalene : This study contributes to understanding the microbial breakdown of naphthalene in environments, highlighting the role of carboxylation and ring reduction in the anaerobic biodegradation pathway (Zhang et al., 2004).
properties
IUPAC Name |
3-[(2-chloroacetyl)amino]naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-7-12(16)15-11-6-9-4-2-1-3-8(9)5-10(11)13(17)18/h1-6H,7H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXLYMHAHDZFSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroacetamido)naphthalene-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}butanoic acid](/img/structure/B1520448.png)
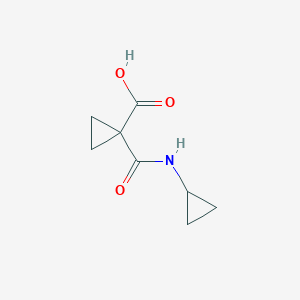
![4-[(Ethylamino)methyl]phenol hydrochloride](/img/structure/B1520450.png)
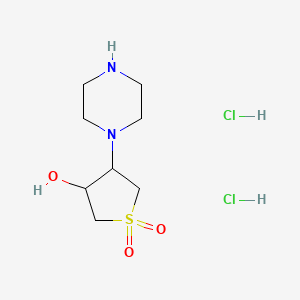
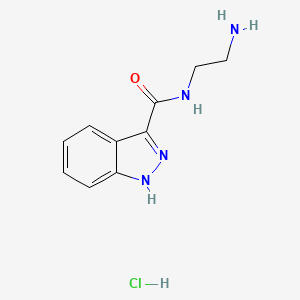

![2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride](/img/structure/B1520456.png)
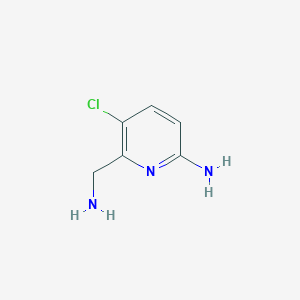

![1-[4-(3-Amino-6-methoxypyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1520465.png)
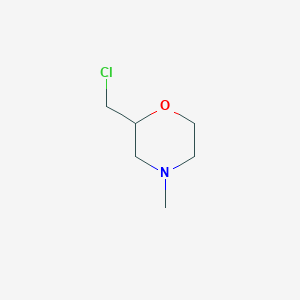
![3-[3-(Aminomethyl)phenyl]-1-phenylurea hydrochloride](/img/structure/B1520467.png)
